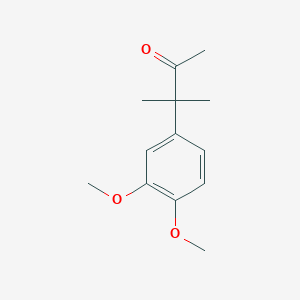

3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one

Description

Contextualization of the Dimethoxyphenyl and Butanone Structural Motifs in Advanced Chemical Studies

The dimethoxyphenyl group is a well-established pharmacophore found in a variety of biologically active compounds. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its interaction with biological targets. nih.govacs.org The methoxy (B1213986) groups can act as hydrogen bond acceptors and their orientation on the phenyl ring can dictate receptor selectivity. The butanone unit, a simple ketone, is a versatile functional group in organic synthesis. fiveable.mehmdb.ca Ketones are key intermediates in the formation of more complex molecules and are also present in numerous natural products and pharmaceuticals. researchgate.net The carbonyl group of the butanone is a site for a variety of chemical transformations and can also participate in intermolecular interactions. fiveable.me

Significance and Research Gaps Pertaining to the Chemical Compound

A comprehensive search of the scientific literature reveals a notable lack of specific studies on 3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one. While related structures have been synthesized and investigated, this particular molecule remains largely uncharacterized. This represents a significant research gap. The potential significance of this compound lies in the synergistic or novel properties that may arise from the combination of the dimethoxyphenyl and methylbutan-2-one fragments. Its structural similarity to other pharmacologically active agents suggests it could be a candidate for biological screening. The absence of published data on its synthesis, spectroscopic properties, and biological activity underscores the need for foundational research.

Overview of Research Objectives and Methodological Approaches

The primary research objective for a novel compound like this compound would be its synthesis and full characterization. A plausible synthetic route would likely involve the reaction of veratrole (1,2-dimethoxybenzene) with a suitable butanone derivative.

Following a successful synthesis, a thorough characterization using a suite of modern analytical techniques would be essential. These methods provide detailed information about a molecule's structure, composition, and purity. ijpsjournal.comonlineorganicchemistrytutor.comrroij.com

Table 1: Proposed Methodological Approaches for Characterization

| Analytical Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, connectivity of atoms. rroij.com |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., carbonyl, ether). onlineorganicchemistrytutor.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. onlineorganicchemistrytutor.com |

| Elemental Analysis | Determination of the elemental composition. onlineorganicchemistrytutor.com |

| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. |

Subsequent research objectives would focus on exploring the compound's chemical reactivity and its potential applications, particularly in medicinal chemistry. This would involve screening for biological activity against various targets.

Due to the limited specific data available for this compound, the following table of compound names mentioned in this article is provided for clarity.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(14)13(2,3)10-6-7-11(15-4)12(8-10)16-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFWEHXAQXFXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathway Elucidation

De Novo Synthetic Strategies for the Chemical Compound

A de novo synthesis for 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one would involve constructing the molecule from simple, commercially available starting materials. A logical approach for creating the key aryl-quaternary carbon bond is the Friedel-Crafts alkylation. cerritos.edu

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a systematic approach to designing a synthetic route by breaking down the target molecule into simpler precursors. For this compound, the most logical disconnection is the bond between the electron-rich aromatic ring and the quaternary carbon atom. This disconnection corresponds to a Friedel-Crafts alkylation reaction, a classic C-C bond-forming process. cerritos.edu

This retrosynthetic step breaks the target molecule into two synthons: a tertiary carbocation centered on the quaternary carbon and a nucleophilic 1,2-dimethoxybenzene (B1683551) (veratrole) anion. The corresponding synthetic equivalents for these synthons would be 3-chloro-3-methylbutan-2-one (an α-halo ketone) and veratrole, respectively.

The forward synthesis would, therefore, involve the reaction of veratrole with 3-chloro-3-methylbutan-2-one in the presence of a Lewis acid catalyst.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The efficiency of a Friedel-Crafts alkylation is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of Lewis acid catalyst, solvent, reaction temperature, and time. The goal is to maximize the yield of the desired product while minimizing side reactions, such as polyalkylation or isomerization. chemistrysteps.com

A hypothetical optimization study for the proposed synthesis of this compound from veratrole and 3-chloro-3-methylbutan-2-one is presented below. The reaction would be monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the product yield.

| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.1) | CS₂ | 0 | 4 | 55 |

| 2 | AlCl₃ (1.1) | CH₂Cl₂ | 0 | 4 | 62 |

| 3 | FeCl₃ (1.1) | CH₂Cl₂ | 0 | 4 | 45 |

| 4 | AlCl₃ (1.1) | CH₂Cl₂ | 25 (r.t.) | 2 | 75 |

| 5 | AlCl₃ (1.0) | CH₂Cl₂ | 25 (r.t.) | 2 | 78 |

| 6 | AlCl₃ (1.0) | CH₂Cl₂ | 40 (reflux) | 1 | 65 (with side products) |

This interactive table illustrates how systematic variation of parameters could lead to an optimized protocol. For instance, changing the solvent from carbon disulfide (CS₂) to dichloromethane (CH₂Cl₂) might improve the yield (Entry 2 vs. 1). Similarly, adjusting the temperature and catalyst stoichiometry could further enhance the reaction's efficiency (Entries 4 and 5).

Development of Stereoselective Synthetic Routes

Stereoselective synthesis is applicable only to chiral molecules, where the aim is to produce one enantiomer or diastereomer preferentially. The target molecule, this compound, possesses a quaternary carbon atom (C3). However, this carbon is bonded to two identical methyl groups (one from the butanone backbone and one as a substituent). Consequently, this carbon is not a stereocenter, and the molecule is achiral. Therefore, the development of stereoselective synthetic routes is not applicable to this specific compound.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is crucial for controlling the outcome of a synthesis. For the proposed Friedel-Crafts alkylation route, mechanistic investigations would focus on the kinetics of the pathway and the role of the catalyst.

Kinetic Studies of Synthetic Pathways

Kinetic studies are performed to determine the rate of a reaction and its dependence on the concentration of each reactant, which is summarized in the rate law. For the proposed synthesis, the rate law would likely take the form:

Rate = k[Veratrole]ˣ[3-chloro-3-methylbutan-2-one]ʸ[Lewis Acid]ᶻ

The exponents x, y, and z represent the order of the reaction with respect to each component and must be determined experimentally. This can be achieved using the method of initial rates, where the initial reaction rate is measured while systematically varying the initial concentration of one reactant and keeping the others constant. Reaction progress can be monitored using spectroscopic techniques like in-situ FTIR or by analyzing quenched aliquots via GC or NMR. mt.com

A hypothetical dataset for determining the reaction order is shown below.

| Experiment | [Veratrole] (M) | [3-chloro-3-methylbutan-2-one] (M) | [AlCl₃] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 0.2 | 4.8 x 10⁻⁴ |

From this hypothetical data, doubling the concentration of veratrole doubles the rate (Exp. 1 vs. 2), suggesting the reaction is first order in veratrole (x=1). Similarly, it appears to be first order in the alkyl halide (y=1) and second order in the catalyst (z=2), although complex kinetics involving the catalyst are common.

Identification of Catalytic Systems and Their Mechanistic Roles

In Friedel-Crafts reactions, the catalyst is typically a strong Lewis acid, such as aluminum trichloride (AlCl₃) or ferric chloride (FeCl₃). mt.com The primary role of the catalyst is to generate a potent electrophile that can be attacked by the aromatic ring. byjus.com

The mechanism proceeds via the following steps:

Formation of the Electrophile : The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of 3-chloro-3-methylbutan-2-one. This polarization of the C-Cl bond facilitates its cleavage, forming a tertiary carbocation. This carbocation is the active electrophile. mt.com

Electrophilic Aromatic Substitution : The π-electron system of the electron-rich veratrole ring acts as a nucleophile, attacking the tertiary carbocation. saskoer.ca This step forms a new C-C bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation and Catalyst Regeneration : A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new substituent. byjus.com This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, this compound.

The catalytic cycle ensures that, in principle, only a catalytic amount of Lewis acid is needed. However, in practice, stoichiometric amounts are often required because the Lewis acid can complex with the carbonyl oxygen of the product, deactivating the catalyst. wikipedia.org

Exploration of Alternative Synthetic Precursors and Starting Materials

The selection of starting materials is critical for the efficiency, cost-effectiveness, and environmental impact of the synthesis. Alternatives for both the aromatic nucleophile (veratrole) and the alkylating agent can be considered.

Alternative Precursors for the Aromatic Moiety:

Veratrole is a readily available starting material, but its synthesis can be traced back to more fundamental precursors. Catechol and guaiacol represent primary alternatives, from which veratrole can be prepared via methylation. google.comgoogle.com

From Catechol: The most direct route to veratrole is the double methylation of catechol. Various methylating agents can be employed, with dimethyl sulfate and dimethyl carbonate being common industrial choices. The reaction is typically performed in the presence of a base, such as sodium hydroxide or lithium hydroxide, to deprotonate the phenolic hydroxyl groups, making them more nucleophilic. google.comgoogle.com The use of phase-transfer catalysts can improve reaction efficiency when dealing with multiphasic systems. google.com

From Guaiacol: As guaiacol is a mono-methylated derivative of catechol, it serves as an intermediate precursor to veratrole. A single methylation step is required to convert guaiacol to the target 1,2-dimethoxybenzene structure.

| Primary Precursor | Reagents | Description |

|---|---|---|

| Catechol | Dimethyl Sulfate, Base (e.g., NaOH, LiOH) | A common industrial method involving the Williamson ether synthesis. The use of LiOH may allow for lower reaction temperatures compared to NaOH. google.com |

| Catechol | Dimethyl Carbonate, Base, Catalyst | A "greener" alternative to dimethyl sulfate, though it may require more forcing conditions. Phase-transfer catalysts can be beneficial. google.com |

| Guaiacol | Methylating Agent (e.g., Dimethyl Sulfate), Base | Requires only a single methylation step, potentially offering a more atom-economical route if guaiacol is readily available. |

Alternative Precursors for the Alkylating Agent:

The primary proposed alkylating agent, 3-chloro-3-methylbutan-2-one, is synthesized from 3-methyl-2-butanone (methyl isopropyl ketone). chemicalbook.com Therefore, alternative synthetic routes to 3-methyl-2-butanone provide different pathways to the necessary precursor. Furthermore, other molecules capable of generating the same tertiary carbocation under reaction conditions can be explored.

Industrial Syntheses of 3-Methyl-2-butanone: Several industrial methods exist for the production of 3-methyl-2-butanone. chemcess.com These routes start from readily available bulk chemicals and provide diverse options for sourcing this key intermediate.

Alternative Electrophile Precursors: Instead of a haloalkane, a tertiary alcohol like 3-hydroxy-3-methylbutan-2-one can serve as the carbocation precursor. In the presence of a strong Brønsted acid (like H₂SO₄) or a Lewis acid, the hydroxyl group can be protonated and eliminated as water, generating the same tertiary carbocation required for the Friedel-Crafts alkylation. masterorganicchemistry.com This approach avoids the need for a separate chlorination step.

| Precursor Type | Specific Precursor/Route | Description |

|---|---|---|

| Alternative Alkylating Agent | 3-Hydroxy-3-methylbutan-2-one | A tertiary alcohol that can be activated with a Brønsted or Lewis acid to form the necessary carbocation, eliminating the need for a halogenated intermediate. masterorganicchemistry.com |

| Routes to 3-Methyl-2-butanone | Gas-phase reaction of isobutyraldehyde and acetaldehyde | A high-temperature condensation reaction over a metal oxide catalyst. chemcess.com |

| Hydration of Isoprene | Reaction with water in the presence of an acid catalyst like phosphoric acid on a silica support. chemcess.com | |

| Oxidation of 2-methyl-2-butene | Utilizes oxygen or hydroperoxides as the oxidant with a molybdenum-based catalyst. chemcess.com |

Scale-Up Considerations for Laboratory-Scale Synthesis

Transitioning the proposed Friedel-Crafts alkylation from a laboratory benchtop to a larger, pilot-plant scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility. mt.com

Key Scale-Up Parameters:

Catalyst Selection and Handling: While AlCl₃ is a highly effective and common Lewis acid catalyst, its stoichiometric requirement and the highly exothermic and corrosive nature of its quenching process pose significant challenges on a larger scale. wikipedia.org Solid acid catalysts, such as zeolites or acid-treated clays, offer a potential alternative that simplifies work-up and catalyst recovery, although they may require higher temperatures or longer reaction times. mt.com

Thermal Management: Friedel-Crafts reactions are typically exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. Effective thermal management is crucial to prevent temperature runaways, which could lead to undesirable side reactions or a compromise in safety. This requires a reactor with efficient cooling systems and careful control over the rate of reagent addition.

Reagent Addition and Mixing: The order and rate of addition of reactants are critical. Typically, the alkylating agent is added slowly to a mixture of the aromatic substrate and the catalyst to maintain control over the reaction rate and temperature. Efficient mixing is also vital to ensure homogeneous reaction conditions and prevent localized "hot spots," which can be challenging in larger reactors.

Work-up and Purification: Quenching the reaction, typically by adding the reaction mixture to ice and water or a dilute acid, is highly exothermic and can release corrosive HCl gas. This step must be carefully controlled on a large scale with appropriate ventilation and cooling. Subsequent purification, which may involve liquid-liquid extraction, washing, and distillation, needs to be optimized for larger volumes. google.com The potential for emulsion formation during extractions and the efficiency of large-scale distillation are key considerations.

Side Reaction Mitigation: Although the ketone product is deactivating, which reduces the likelihood of polyalkylation, other side reactions can occur. quora.com Isomerization of the product is not a concern due to the stable tertiary carbocation. However, at higher temperatures, impurities in the starting materials or catalyst could lead to undesired byproducts.

| Parameter | Challenge at Scale | Mitigation Strategy |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ is difficult to handle, and quenching is hazardous. | Explore catalytic amounts of milder Lewis acids or investigate reusable solid acid catalysts (e.g., zeolites) to simplify work-up. mt.comwikipedia.org |

| Heat Transfer | The reaction is exothermic; poor heat dissipation can lead to temperature runaway. | Use a jacketed reactor with an efficient cooling system; control the addition rate of the limiting reagent to manage the rate of heat generation. |

| Mixing | Inadequate mixing can lead to localized high concentrations and temperatures, causing side reactions. | Employ appropriately designed agitators and baffles in the reactor to ensure homogeneity. |

| Quenching | Highly exothermic and releases HCl gas. | Perform a controlled "reverse quench" by slowly adding the reaction mixture to a large, well-stirred, and cooled volume of quench solution (e.g., ice/water). |

| Purification | Large-volume extractions can be inefficient and prone to emulsion formation. Distillation requires significant energy input. | Optimize solvent choice and extraction conditions. Consider fractional distillation under reduced pressure to purify the final product. google.com |

In Depth Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization for Detailed Structural Assignment

Spectroscopy is a cornerstone of chemical analysis, providing detailed insights into molecular structure.

Multi-dimensional NMR spectroscopy would be essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one. science.govprinceton.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other through two or three bonds. sdsu.edu For instance, it would show correlations between the protons on the dimethoxyphenyl ring and potentially between the methyl and methine protons of the butanone chain, confirming the compound's backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It would allow for the direct assignment of each carbon atom in the molecule that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.com This is crucial for connecting different parts of the molecule, such as linking the protons on the butanone moiety to the quaternary carbon of the aromatic ring, and confirming the positions of the methoxy (B1213986) groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining the preferred conformation of the molecule in solution, for example, by showing spatial proximity between the protons of the tertiary methyl group and the aromatic ring protons.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov For this compound (C₁₃H₁₈O₃), HRMS would provide a highly accurate mass measurement that corresponds to its calculated exact mass, thereby confirming its elemental formula and ruling out other possibilities. nih.govmdpi.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govias.ac.in

FT-IR Spectroscopy: An FT-IR spectrum of the compound would be expected to show characteristic absorption bands. Key signals would include C-H stretching vibrations for the aromatic and aliphatic groups, a strong C=O stretching band characteristic of the ketone, C=C stretching bands for the aromatic ring, and C-O stretching bands for the ether linkages of the methoxy groups. copernicus.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. scifiniti.com The Raman spectrum would also show vibrations for the aromatic ring and other functional groups. Often, non-polar bonds provide stronger signals in Raman spectra compared to FT-IR. scifiniti.com Analysis of the vibrational spectra can sometimes provide insights into different conformational states of the molecule. scifiniti.com

Crystallographic Studies and Solid-State Structural Determination

While NMR provides structural information in solution, X-ray crystallography reveals the precise atomic arrangement in the solid state.

The data from X-ray diffraction also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This analysis identifies intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds (e.g., C-H···O), that govern how the molecules stack together in the solid state. libretexts.orglibretexts.org Understanding these interactions is crucial for comprehending the physical properties of the compound, such as its melting point and solubility.

Computational Approaches to Conformational Landscape Exploration

Computational methods provide a theoretical lens through which the conformational preferences of a molecule can be systematically investigated. These techniques range from classical mechanics approaches, which are computationally efficient for exploring a vast number of conformations, to more accurate but resource-intensive quantum chemical calculations that provide detailed insights into the electronic structure and energetics of specific conformations.

Molecular mechanics (MM) methods are based on a classical model of molecules, where atoms are treated as spheres and bonds as springs. nih.gov The potential energy of a system is calculated using a force field, which is a set of empirical functions and parameters that describe the energy associated with bond stretching, angle bending, torsional strain, and non-bonded interactions. youtube.com By systematically rotating the single bonds in this compound and calculating the resulting energy, a potential energy surface can be generated, revealing the low-energy (more stable) conformations.

Molecular dynamics (MD) simulations extend upon molecular mechanics by introducing the element of time. mdpi.com These simulations solve Newton’s equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior over a period of time. This approach not only helps in identifying stable conformations but also provides insights into the transitions between them, thus offering a more complete picture of the molecule’s flexibility. For a molecule like this compound, MD simulations can reveal how the dimethoxyphenyl group and the methylbutanone moiety move relative to each other.

A typical approach would involve:

Initial Structure Generation: Creating an initial 3D structure of the molecule.

Force Field Selection: Choosing an appropriate force field, such as MMFF94 or AMBER, that is well-parameterized for the types of atoms and bonds present. wustl.edu

Energy Minimization: Optimizing the initial structure to find a local energy minimum.

Conformational Search/MD Simulation: Performing a systematic search of the conformational space or running an MD simulation at a given temperature to sample different conformations.

Cluster Analysis: Grouping similar conformations together to identify the most populated and therefore energetically-favorable conformational families.

Hypothetical results from a conformational search for this compound might be summarized as follows:

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (°): C(ar)-C(ar)-C-C(=O) | Key Non-bonded Distances (Å) |

| Conf-1 | 0.00 | 85.2 | O(methoxy)...H(methyl) = 2.8 |

| Conf-2 | 1.25 | -175.8 | O(methoxy)...H(carbonyl) = 3.1 |

| Conf-3 | 2.10 | -60.5 | O(methoxy)...H(methyl) = 3.5 |

Note: This data is illustrative and not derived from actual calculations.

While molecular mechanics is excellent for exploring the vast conformational space, quantum chemical (QC) calculations are employed to obtain highly accurate information about the geometry and energy of specific conformations, particularly the ground state. wavefun.com These methods solve the Schrödinger equation approximately for a given arrangement of atoms, providing a detailed description of the electronic structure. wavefun.com

Density Functional Theory (DFT) is a popular QC method that offers a good balance between accuracy and computational cost. niscpr.res.in For this compound, the low-energy conformations identified through molecular mechanics would typically be used as starting points for DFT geometry optimizations. These calculations refine the molecular structure to find the true energy minimum on the potential energy surface. Frequency calculations are often performed subsequently to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies).

The results of such calculations provide precise data on bond lengths, bond angles, and dihedral angles. This information is invaluable for understanding the fine details of the molecule's three-dimensional structure.

Below is a hypothetical table of key geometric parameters for the ground state geometry of this compound, as might be obtained from DFT calculations (e.g., at the B3LYP/6–311++G(d,p) level of theory). um.es

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.215 Å |

| C(ar)-C(ar) (avg) | 1.395 Å | |

| C(ar)-O(methoxy) | 1.360 Å | |

| C(ar)-C(alkyl) | 1.520 Å | |

| Bond Angle | C-C(=O)-C | 118.5° |

| C(ar)-C(ar)-O(methoxy) | 119.8° | |

| C(ar)-C-C | 112.0° | |

| Dihedral Angle | C(ar)-C(ar)-C-C | 88.9° |

| H3C-O-C(ar)-C(ar) | 5.2° |

Note: This data is illustrative and not derived from actual calculations.

By combining the strengths of both molecular mechanics/dynamics and quantum chemical calculations, a detailed and robust understanding of the conformational landscape and ground state geometry of this compound can be achieved.

Chemical Reactivity and Mechanistic Transformations of the Chemical Compound

Reactions at the Ketone Moiety

The ketone group in 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one is a site of significant chemical activity, susceptible to a range of transformations.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the ketone is electrophilic and readily undergoes attack by nucleophiles. A critical industrial application of this reactivity is in the synthesis of the calcium channel blocker Verapamil. In this multi-step synthesis, the ketone undergoes a reductive amination reaction. This process typically begins with the formation of an iminium ion intermediate through the reaction with a primary amine, which is then reduced in situ.

Another important reaction is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group. This results in the formation of tertiary alcohols, a common strategy for building molecular complexity.

Condensation reactions, such as the aldol (B89426) or Knoevenagel condensation, are also feasible, although sterically hindered by the adjacent quaternary carbon. These reactions would involve the formation of an enolate under basic conditions, which could then react with an electrophile.

Oxidation and Reduction Pathways and Their Selectivity

The ketone can be reduced to a secondary alcohol, 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol, using a variety of reducing agents. The choice of reagent can influence the stereoselectivity of the reaction if a chiral center is formed. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel is also an effective method for this transformation.

The oxidation of this compound is less common as it is already at a relatively high oxidation state. However, under forcing conditions, oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur.

Reactivity of the Dimethoxyphenyl Ring

The electron-rich dimethoxyphenyl ring is prone to electrophilic aromatic substitution, and the methoxy (B1213986) groups can be manipulated under certain conditions.

Electrophilic Aromatic Substitution Reactions

The two methoxy groups on the aromatic ring are strong activating groups and are ortho-, para-directing. This makes the ring highly susceptible to electrophilic attack at the positions ortho and para to the methoxy groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

The synthesis of this compound itself often involves a Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) with an appropriate acyl halide or anhydride. The directing effects of the methoxy groups guide the incoming electrophile to the desired position on the aromatic ring.

Functional Group Interconversions on the Aromatic Ring

The methoxy groups on the aromatic ring can be cleaved to form hydroxyl groups (phenols) using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃). This demethylation reaction can be selective, with the potential to remove one or both methyl groups depending on the reaction conditions. The resulting catecholic derivatives can then undergo further functionalization.

Rearrangement Reactions and Fragmentation Pathways

Under certain conditions, this compound can undergo rearrangement reactions. For instance, in the presence of a strong acid, a pinacol-like rearrangement could potentially occur if the adjacent alcohol is formed and protonated.

Mechanistic Aspects of Chemical Reactions and Intermediate Characterization

A thorough review of available scientific literature indicates a notable absence of detailed studies on the mechanistic aspects of chemical reactions specifically involving this compound. Consequently, there is no published data regarding the characterization of intermediates formed during its transformations.

The reactivity of this compound is predicted to be centered around the carbonyl group of the butanone chain and the electron-rich dimethoxy-substituted phenyl ring. However, without experimental or computational studies, any proposed reaction mechanisms or intermediates would be purely speculative.

Future research in this area would be necessary to elucidate the specific pathways of its reactions. Such studies would likely involve techniques such as spectroscopy (NMR, IR, Mass Spectrometry) to identify and characterize any transient species or stable intermediates. Furthermore, computational chemistry could provide valuable insights into the energetics and geometries of the transition states and intermediates involved in its potential reactions.

Given the current lack of specific research on this compound, no data tables or detailed research findings on its mechanistic transformations can be provided.

Investigation of Biological Activities and Molecular Mechanisms Non Clinical Focus

In Vitro Biological Assay Development and Screening Methodologies

There is no available information on the development of specific in vitro biological assays or screening methodologies for 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one.

Cellular Target Identification and Interaction Profiling

No research has been published that identifies the cellular targets of this compound or profiles its interactions with biological molecules.

Enzyme Inhibition/Activation Studies

Data from enzyme inhibition or activation studies for this compound are not available in the scientific literature.

Receptor Binding Affinity and Selectivity Assays

There are no published receptor binding affinity and selectivity assays for this compound.

Protein-Ligand Interaction Dynamics and Binding Kinetics

Information on the protein-ligand interaction dynamics and binding kinetics of this compound is currently unavailable.

Mechanistic Elucidation of Observed Biological Effects

As no biological effects have been reported for this compound, there are no mechanistic studies to report.

Signal Transduction Pathway Modulation

There is no information available on the modulation of any signal transduction pathways by this compound.

Cellular Permeability and Distribution Studies (in vitro)

The ability of a compound to traverse cellular membranes is a critical determinant of its potential biological activity. In vitro models are indispensable tools for predicting the intestinal absorption and tissue distribution of novel chemical entities. Standard assays, such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), are frequently employed to evaluate a compound's passive diffusion and interaction with cellular transport systems.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters nih.gov. The apparent permeability coefficient (Papp) is a quantitative measure of a compound's transport rate across this monolayer. Drugs with a Papp value greater than 1 x 10⁻⁶ cm/s are generally considered to have good permeability researchgate.net. While specific Caco-2 permeability data for this compound is not available in the current literature, its structural features, including a moderate molecular weight and lipophilicity imparted by the dimethoxy and methyl groups, suggest a potential for moderate to good passive diffusion. However, the presence of the ketone and ether functionalities could also make it a substrate for efflux transporters, which would reduce its net cellular accumulation.

PAMPA is a non-cell-based assay that predicts passive transcellular permeability by measuring a compound's diffusion from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment sigmaaldrich.com. This high-throughput screening tool is particularly useful for assessing a compound's intrinsic permeability without the confounding influence of active transport or metabolism nih.govnih.gov. The permeability in a PAMPA assay is influenced by factors such as a compound's lipophilicity and its hydrogen bonding capacity nih.gov. Given the structure of this compound, it would be expected to exhibit a favorable permeability profile in the PAMPA model.

The subcellular distribution of a compound is also a key factor influencing its mechanism of action and potential off-target effects. This distribution is largely governed by the compound's physicochemical properties. The precise intracellular localization of this compound has not been experimentally determined.

Table 1: Predicted Permeability Profile of this compound

| Assay | Predicted Outcome | Rationale |

| Caco-2 Permeability | Moderate to High | Based on general characteristics of small molecules with similar functional groups. |

| PAMPA | High | Favorable lipophilicity and potential for passive diffusion. |

| Subcellular Distribution | Likely cytoplasmic and potentially mitochondrial | Based on its moderate lipophilicity and the presence of a ketone group. |

Note: The data in this table is predictive and not based on experimental results for this specific compound.

Metabolic Stability and Biotransformation Pathways (in vitro systems)

The metabolic stability of a compound is a crucial parameter that influences its pharmacokinetic profile and duration of action. In vitro systems, such as liver microsomes and hepatocytes, are routinely used to assess metabolic stability and identify potential biotransformation pathways nih.govflinders.edu.au.

Compounds possessing a 3,4-dimethoxyphenyl motif have been reported to exhibit excellent metabolic stability. This structural feature can confer resistance to rapid metabolic breakdown, a favorable characteristic for drug candidates. Human liver microsomes are a primary tool for these investigations as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions nih.gov.

The primary biotransformation pathways for compounds containing a 3,4-dimethoxyphenyl group often involve O-demethylation and aromatic hydroxylation nih.govmdpi.comnih.gov. For this compound, it is anticipated that CYP-mediated O-demethylation would occur at either the 3- or 4-position of the phenyl ring, leading to the formation of hydroxylated metabolites. Subsequent phase II metabolism could then involve glucuronidation or sulfation of these newly formed hydroxyl groups.

Table 2: Plausible Metabolic Pathways for this compound in Liver Microsomes

| Metabolic Reaction | Enzyme Family | Putative Metabolite(s) |

| O-Demethylation | Cytochrome P450 | 3-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-2-one, 3-(4-Hydroxy-3-methoxyphenyl)-3-methylbutan-2-one |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives on the phenyl ring |

| Ketone Reduction | Carbonyl Reductases | 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol |

| Aliphatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives on the butyl chain |

Note: The data in this table represents predicted pathways based on the metabolism of structurally related compounds.

Structure-Activity Relationship (SAR) Studies for Biological Functionality

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. While specific SAR studies for this compound are not extensively documented, general principles can be inferred from related classes of compounds. The analysis of how structural modifications to this scaffold could potentially impact its biological functionality is crucial for the design of new analogs with improved properties.

The 3,4-dimethoxyphenyl group is a key feature of this molecule. The methoxy (B1213986) groups are known to be important for receptor binding in various biologically active compounds. Modification of these groups, for instance, by demethylation to hydroxyl groups, or replacement with other substituents such as halogens or small alkyl groups, would likely have a significant impact on biological activity nih.gov. The position of these substituents on the phenyl ring is also critical, as demonstrated in many SAR studies of pharmacologically active agents nih.gov.

The ketone functionality is another important site for modification. Its reduction to a hydroxyl group would alter the compound's polarity and hydrogen bonding capabilities. Replacement of the ketone with other functional groups, such as an amide or an ester, would create a new series of compounds with potentially different biological profiles.

The tertiary butyl group at the 3-position significantly influences the steric bulk and lipophilicity of the molecule. Altering the size and nature of this substituent, for example, by replacing it with smaller alkyl groups or cyclic moieties, would allow for the exploration of the steric requirements of a putative binding site.

Table 3: Hypothetical Structure-Activity Relationships for this compound Analogs

| Structural Modification | Position | Potential Impact on Biological Activity |

| Demethylation of methoxy groups | 3- and 4-positions of the phenyl ring | Could increase polarity and introduce hydrogen bonding capabilities, potentially altering receptor interactions. |

| Substitution on the phenyl ring | 2-, 5-, or 6-positions | Introduction of electron-withdrawing or donating groups could modulate electronic properties and binding affinity. |

| Modification of the ketone group | 2-position of the butane (B89635) chain | Reduction to an alcohol or replacement with other functional groups would change the molecule's polarity and hydrogen bonding potential. |

| Variation of the alkyl substituent | 3-position of the butane chain | Altering the size and lipophilicity of this group could probe the steric and hydrophobic constraints of a target binding pocket. |

Note: This table presents hypothetical SAR trends for illustrative purposes, as specific experimental data for this compound series is not available.

Pharmacological Target Identification and Characterization Pre Clinical, Mechanistic

High-Throughput Screening (HTS) Approaches for Novel Targets

High-Throughput Screening (HTS) is a foundational approach in drug discovery that allows for the rapid assessment of large numbers of chemical compounds against specific biological targets. danaher.comcombichemistry.com This process involves the use of automated robotic systems to test compound libraries, which can contain hundreds of thousands of distinct molecules, for activity in a variety of assays. danaher.com For a novel compound like 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one, HTS would serve as the initial step to uncover potential biological activities.

The compound would be tested across a diverse panel of assays, including:

Biochemical Assays: These assays measure the effect of the compound on the activity of a purified protein, such as an enzyme or a receptor. For instance, it could be tested for its ability to inhibit a specific kinase or block the binding of a natural ligand to a G protein-coupled receptor (GPCR).

Cell-Based Assays: These are conducted using living cells to measure a compound's effect on a cellular process, such as cell viability, proliferation, or the activation of a specific signaling pathway. combichemistry.com

A successful "hit" in an HTS campaign is a compound that shows activity at a desired level in a primary assay. These hits are then subjected to further confirmation and validation to eliminate false positives, which can arise from assay interference. nih.gov

Table 1: Illustrative High-Throughput Screening Results for a Hypothetical Compound This table represents a hypothetical outcome of an initial HTS campaign for a compound like this compound to identify potential areas of biological activity.

| Assay Target | Assay Type | Compound Concentration (µM) | Result (% Inhibition) | Hit Status |

|---|---|---|---|---|

| Kinase Panel (Generic) | Biochemical | 10 | 8 | Inactive |

| Protease Panel (Generic) | Biochemical | 10 | 4 | Inactive |

| GPCR Target 'X' | Cell-Based (Calcium Flux) | 10 | 75 | Active Hit |

| Nuclear Receptor 'Y' | Cell-Based (Reporter Gene) | 10 | 62 | Active Hit |

| Ion Channel 'Z' | Biochemical (Binding) | 10 | 12 | Inactive |

Affinity Proteomics and Chemoproteomics for Target Deconvolution

Following a successful phenotypic screen where a compound like this compound demonstrates a desirable effect in cells without a known target, the next step is "target deconvolution." Chemoproteomics is a powerful discipline used to identify the specific molecular targets of a compound directly in a complex biological system. nih.gov

These methods leverage the compound's binding properties to isolate its protein partners from cell lysates or living cells. nih.gov Common approaches include:

Affinity Chromatography: The compound is chemically modified to be immobilized on a solid support or bead. This "bait" is then incubated with a protein mixture (e.g., cell lysate). Proteins that bind to the compound are captured and subsequently identified using mass spectrometry.

Stability-Based Methods: These techniques rely on the principle that when a compound binds to its target protein, it often confers a change in the protein's stability. Methods like Thermal Proteome Profiling (TPP) assess changes in the thermal stability of thousands of proteins simultaneously in the presence versus the absence of the compound. nih.gov Proteins stabilized by the compound are identified as potential targets.

These approaches provide a proteome-wide view of compound interactions, helping to identify not only the primary therapeutic target but also potential off-target interactions that could lead to adverse effects. nih.gov

Table 2: Hypothetical Protein Hits from a Chemoproteomic Pulldown Experiment This table provides an example of data generated from a mass spectrometry analysis following an affinity pulldown with a probe based on this compound.

| Protein Identified (Gene Name) | Fold Enrichment (Compound vs. Control) | p-value | Function | Potential Target? |

|---|---|---|---|---|

| TGT1 | 15.2 | 0.001 | Signaling Kinase | High Confidence |

| HSP90AA1 | 3.5 | 0.045 | Chaperone Protein | Possible Off-Target |

| ALDH2 | 2.1 | 0.089 | Metabolic Enzyme | Low Confidence |

| TGT2 | 12.8 | 0.003 | Nuclear Receptor | High Confidence |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Once a potential protein target is identified, computational methods are used to predict and analyze the physical interaction between the ligand (the compound) and the target. unar.ac.id Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex. mdpi.com

For this compound, its 3D structure would be computationally placed into the binding site of an identified target protein. The docking algorithm calculates the binding energy for different poses, with lower energy scores typically indicating a more favorable interaction. nih.govnih.gov

Molecular dynamics (MD) simulations can then be used to simulate the movement of the atoms in the ligand-protein complex over time. This provides insights into the stability of the binding pose and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that hold the ligand in place.

Table 3: Example Molecular Docking Results for a Ligand with a Target Protein This table illustrates the type of information obtained from docking a compound like this compound into the active site of a hypothetical target protein (TGT1).

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -9.8 |

| Hydrogen Bonds | Carbonyl oxygen with Lysine-121; Methoxy (B1213986) oxygen with Serine-175 |

| Hydrophobic Interactions | Dimethoxyphenyl ring with Leucine-88, Valine-96, Alanine-119 |

| Key Interacting Residues | Leu-88, Val-96, Lys-121, Ser-175, Phe-210 |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. researchgate.netnih.gov Based on the structure of an active compound like this compound and its interactions with the target, a pharmacophore model can be generated. This model typically includes features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. mdpi.com

This model serves two primary purposes:

Virtual Screening: The pharmacophore can be used to search large databases of virtual compounds to find other molecules that fit the model and are therefore likely to be active.

Lead Optimization: It guides medicinal chemists in designing and synthesizing new analogs of the lead compound. nih.govmedchemexpress.com By systematically modifying the structure of this compound, chemists can improve its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). danaher.comgd3services.com This iterative process of design, synthesis, and testing is central to lead optimization. nih.gov

Table 4: Hypothetical Structure-Activity Relationship (SAR) Data for Lead Optimization This table shows an example of how systematic chemical modifications to a lead compound can affect its biological activity.

| Compound ID | Modification from Lead Structure | Target Binding Affinity (IC₅₀, nM) |

|---|---|---|

| Lead-001 | This compound | 850 |

| Analog-002 | Removed 4-methoxy group | 3200 |

| Analog-003 | Replaced 3,4-dimethoxy with 3,4-dichloro | 650 |

| Analog-004 | Replaced methyl group with ethyl group | 910 |

| Analog-005 | Replaced 3,4-dimethoxy with 3-methoxy-4-hydroxy | 150 |

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which governs its stability, reactivity, and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govepstem.net For 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could determine its optimized geometry and various electronic properties. nih.govniscpr.res.in

Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commdpi.com The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.compmf.unsa.ba

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govdergipark.org.tr For this compound, an MEP map would identify electrophilic regions (positive potential, typically shown in blue), which are susceptible to nucleophilic attack, and nucleophilic regions (negative potential, in red), which are prone to electrophilic attack. The oxygen atom of the carbonyl group and the methoxy (B1213986) groups would be expected to be regions of high negative potential.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.20 | Electron-donating capacity |

| ELUMO | -1.15 | Electron-accepting capacity |

| Energy Gap (ΔE) | 5.05 | Chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis is employed to study charge delocalization, intramolecular interactions, and the stability of a molecule. dergipark.org.trijnc.ir NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. wisc.edumolfunction.com

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (Ocarbonyl) | π* (Caromatic-Caromatic) | ~2.5 |

| LP (Omethoxy) | π* (Caromatic-Caromatic) | ~5.0 |

| σ (C-H) | σ* (C-C) | ~1.8 |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and the influence of the environment. researchgate.netresearchgate.net An MD simulation of this compound would reveal its preferred conformations in different environments.

The simulation would track the rotation around single bonds, such as the bond connecting the phenyl ring to the quaternary carbon, to identify the most stable (lowest energy) spatial arrangements. Furthermore, by performing simulations in various explicit solvents (e.g., water, ethanol, chloroform), one can study how solvent molecules interact with the compound and influence its conformation and dynamics. mdpi.com This is critical for understanding its behavior in biological systems or as a reagent in solution. researchgate.net

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. researchgate.net For reactions involving this compound, such as its reduction or oxidation, computational methods can be used to propose a step-by-step mechanism.

This involves identifying all intermediates and, most importantly, locating the transition states that connect them. copernicus.org Calculating the energy of each transition state allows for the determination of the activation energy for each step. The pathway with the lowest activation energy is predicted to be the most favorable. Studies on the enzymatic degradation of the related compound 1-(3′,4′-dimethoxyphenyl)propene have successfully used DFT to gain insight into non-enzymatic reaction steps, demonstrating the power of this approach for similar molecular scaffolds. researchgate.netmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov If a set of analogues of this compound with measured biological activity (e.g., enzyme inhibition) were available, a 3D-QSAR model could be developed. nih.gov

The model would correlate molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with activity. A statistically valid QSAR model, indicated by high R² and cross-validated Q² values, could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. nih.govresearchgate.net

In Silico Prediction of Potential Biological Targets and Pathways

In silico target prediction methods use the structure of a small molecule to predict its potential protein targets and, by extension, the biological pathways it might modulate. nih.gov These approaches can be ligand-based, comparing the query molecule to databases of compounds with known activities (e.g., ChEMBL), or structure-based, involving docking the molecule into the binding sites of numerous proteins. nih.gov

Development and Application of Advanced Analytical Methodologies for Research

Chiral Separation Techniques (e.g., HPLC, SFC) for Enantiomeric Purity Determination

The enantiomeric purity of chiral compounds is a critical parameter in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of enantiomers.

For compounds structurally related to 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one, such as Verapamil, various chiral stationary phases (CSPs) have been successfully employed. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantioselectivity. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods often utilize columns like Chiralpak® AD and Chiralcel® OJ in both normal-phase and reversed-phase modes. The choice of mobile phase is critical for achieving optimal separation. For instance, mixtures of n-hexane and isopropanol (B130326) are commonly used in normal-phase chromatography, while acetonitrile (B52724) and buffer solutions are employed in reversed-phase methods.

Data Table: Exemplary HPLC Conditions for Chiral Separation of Structurally Similar Compounds

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Chiralpak® AD | Chiralcel® OJ |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | Acetonitrile:Phosphate Buffer (pH 6.5) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 278 nm | UV at 276 nm |

| Temperature | 25°C | 30°C |

Supercritical Fluid Chromatography (SFC): SFC has emerged as a greener and often faster alternative to HPLC for chiral separations. actascientific.com It uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like methanol (B129727) or ethanol. The high diffusivity and low viscosity of supercritical fluids can lead to higher efficiency and faster analysis times compared to HPLC. actascientific.com Polysaccharide-based CSPs are also widely used in SFC for their broad applicability. mt.com

Research Findings: Studies on related compounds have shown that SFC can significantly reduce analysis time without compromising resolution. The choice of modifier and its concentration, along with temperature and backpressure, are key parameters for method optimization in SFC.

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling and Reaction Monitoring

Hyphenated mass spectrometry techniques, which couple a separation method like liquid chromatography (LC) or gas chromatography (GC) with a mass spectrometer (MS), are indispensable tools in modern chemical research.

LC-MS/MS for Metabolite Profiling: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for identifying and quantifying metabolites in complex biological matrices. lcms.cz While specific metabolite data for this compound is not extensively published, studies on the downstream product Verapamil provide a strong model for potential metabolic pathways. High-resolution mass spectrometry (HRMS) coupled with UPLC (Ultra-Performance Liquid Chromatography) has been used to identify numerous Verapamil metabolites resulting from reactions such as N-demethylation, O-demethylation, N-dealkylation, and oxidation. nih.govrawdatalibrary.netcore.ac.uk These analyses provide detailed structural information based on accurate mass measurements and fragmentation patterns. nih.govnih.gov

Data Table: Common Metabolic Transformations Observable by LC-MS/MS

| Metabolic Reaction | Mass Shift (Da) | Description |

|---|---|---|

| Oxidation | +15.99 | Addition of an oxygen atom. |

| Demethylation | -14.02 | Removal of a methyl group. |

| Dealkylation | Variable | Removal of an alkyl group. |

| Glucuronidation | +176.03 | Conjugation with glucuronic acid. |

GC-MS for Reaction Monitoring and Impurity Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. It can be used to monitor the progress of the synthesis of this compound by tracking the disappearance of starting materials and the appearance of the product. Furthermore, GC-MS is effective in identifying volatile impurities and by-products. In the analysis of Verapamil, GC-MS has been used to identify metabolites and analyze impurities in postmortem specimens. nih.gov

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to monitor and control chemical reactions in real-time. europeanpharmaceuticalreview.com This approach allows for a deeper understanding of reaction kinetics, mechanisms, and the influence of process parameters, leading to improved yield, purity, and safety.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for real-time monitoring of chemical reactions in solution. mt.com By inserting an Attenuated Total Reflectance (ATR) probe into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by monitoring their characteristic infrared absorption bands. mdpi.com For the synthesis of this compound, which may involve a Grignard reaction, FTIR can monitor the consumption of the ketone starting material (tracking the C=O stretch) and the formation of the product. mt.com This provides immediate feedback on reaction initiation, progression, and completion. mt.com

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that offers complementary information to FTIR. americanpharmaceuticalreview.com It is particularly advantageous for monitoring reactions in aqueous media and for its ability to analyze solid-state properties like polymorphism. europeanpharmaceuticalreview.comhoriba.com Raman probes can be inserted directly into a reactor to provide real-time data on the chemical composition of the reaction mixture. thermofisher.com This technique is highly specific and can generate sharp, well-resolved spectra, making it suitable for complex reaction mixtures. europeanpharmaceuticalreview.com

Research Findings: The application of in-situ FTIR and Raman spectroscopy in pharmaceutical manufacturing has been shown to enhance process control, ensure batch-to-batch consistency, and facilitate scale-up by providing a detailed understanding of the reaction dynamics. mt.comhoriba.com For Grignard reactions, these techniques can help control the highly exothermic nature of the reaction by monitoring the concentration of the Grignard reagent in real-time. nih.gov

Trace Analysis and Impurity Profiling in Research Samples

The identification and quantification of impurities are critical for the quality control of any chemical compound used in research and development. Impurity profiling provides a detailed fingerprint of a sample, which can give insights into the synthetic pathway and the purity of the starting materials. nih.gov

HPLC for Impurity Detection: High-Performance Liquid Chromatography with UV detection is the workhorse for impurity profiling. nih.gov A well-developed HPLC method can separate the main compound from trace-level impurities. In the quality control of Verapamil hydrochloride, HPLC analysis revealed the presence of several unknown impurities. nih.gov

Isolation and Structural Elucidation: Once impurities are detected, they often need to be isolated for structural characterization. Preparative HPLC is commonly used for this purpose. The isolated impurities are then subjected to a battery of analytical techniques to elucidate their structures.

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the impurity, offering initial clues about its structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D-NMR) techniques like COSY, HSQC, and HMBC are crucial for unambiguously determining the chemical structure by establishing the connectivity of atoms within the molecule. nih.gov

Data Table: Characterization of Impurities in a Related Compound (Verapamil HCl) nih.gov

| Impurity | Characterization Technique | Structural Information Obtained |

|---|---|---|

| Impurity-1 | MS, 2D-NMR | Identified as 2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile. |

| Impurity-2 | MS, 2D-NMR | Characterized as 2-(3,4-dimethoxyphenyl)-2-isopropyl-3-methylbutanenitrile. |

Research Findings: The structural characterization of impurities in the final product, Verapamil, revealed compounds that were directly related to the synthetic intermediates, including structures closely related to this compound. nih.gov This highlights the importance of rigorous analytical control of intermediates to ensure the purity of the final active pharmaceutical ingredient. Trace analysis methods, such as those developed for Verapamil in biological fluids, demonstrate the high sensitivity that can be achieved with modern analytical instrumentation, which is equally applicable to the analysis of research samples. researcher.life

Synthesis and Biological Evaluation of Derivatives and Analogs

Design Principles for Structural Modifications

The design of new derivatives and analogs of 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one is guided by established principles of medicinal chemistry. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: A fundamental strategy involves the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For the 3,4-dimethoxyphenyl moiety, common bioisosteric replacements can be explored. For instance, the methoxy (B1213986) groups can be replaced by other small, electron-donating groups or incorporated into a ring system to improve metabolic stability. cambridgemedchemconsulting.com The phenyl ring itself can be substituted with various heteroaromatic rings like pyridine, thiophene, or indazole to modulate activity and pharmacokinetic profiles. cambridgemedchemconsulting.comdrughunter.com The tert-butyl group can also be a target for bioisosteric replacement with motifs like a trifluoromethyl oxetane, which can decrease lipophilicity and enhance metabolic stability. cambridgemedchemconsulting.com

Ring Expansions/Contractions: Modifications to the core structure could involve expanding or contracting any existing ring systems. While the parent compound lacks additional rings, derivatives incorporating fused ring systems could be designed. For example, the 3,4-dimethoxyphenyl group could be replaced by a bicyclic system to alter the compound's conformation and interaction with biological targets. Saturated bicyclic scaffolds are sometimes used as replacements for ortho-disubstituted phenyl rings to create novel molecules with potentially improved bioactivity. chem-space.com

Synthetic Routes to Key Derivatives and Analogs

The synthesis of derivatives of the 3-(3,4-dimethoxyphenyl) scaffold can be achieved through various established organic chemistry reactions. The specific route depends on the desired structural modification.

For instance, analogs with modifications on the aromatic ring can be synthesized starting from appropriately substituted benzaldehydes. A common synthetic strategy for related compounds involves the reaction of a substituted benzaldehyde (B42025) with an active methylene (B1212753) compound. researchgate.net For example, chalcone (B49325) derivatives containing the 3,4-dimethoxyphenyl group have been synthesized by reacting 3,4-dimethoxyacetophenone with various substituted aldehydes. mdpi.com

Another approach involves the modification of a precursor molecule. For example, starting with 2-(3,4-dimethoxybenzamido)acetic acid, a variety of heterocyclic derivatives can be prepared. This precursor can be reacted with aldehydes to form oxazolones, which can then be converted to esters, amides, or other heterocyclic systems like imidazolones and triazinones. nih.govmdpi.com The synthesis of tetrahydroquinoline derivatives bearing the 3,4-dimethoxyphenyl moiety has also been reported through a three-component Povarov cycloaddition reaction. mdpi.com

The general synthetic strategies often involve well-known reactions such as aldol (B89426) condensations, Michael additions, and various cyclization reactions to build the desired molecular complexity. nih.govbeilstein-journals.org

Comparative Biological Activity Profiling of Analogs (in vitro, mechanistic)

The biological evaluation of newly synthesized analogs is crucial to determine the impact of structural modifications. In vitro assays are typically the first step in this process.

For compounds related to the 3,4-dimethoxyphenyl scaffold, a significant area of investigation has been their potential as anticancer agents. Many derivatives have been screened for their cytotoxic activity against various cancer cell lines. nih.gov For example, a series of trimethoxyphenyl-based analogs were evaluated for their in vitro cytotoxicity against the hepatocellular carcinoma HepG2 cell line, with some compounds showing potent activity. mdpi.com

Mechanistic studies often follow to understand how these compounds exert their biological effects. A common mechanism of action for many 3,4-dimethoxyphenyl and trimethoxyphenyl-containing compounds is the inhibition of tubulin polymerization. nih.govnih.gov Assays measuring the inhibition of tubulin assembly are therefore frequently employed. For instance, several indolic analogues of combretastatin (B1194345) A-4, which feature a trimethoxyphenyl group, were identified as potent inhibitors of tubulin polymerization and displayed cytotoxic activities at the nanomolar level. nih.gov

The following table summarizes the in vitro activity of some representative analogs containing the dimethoxyphenyl or trimethoxyphenyl moiety.

| Compound ID | Structural Class | Cell Line | IC50 (µM) | Mechanism of Action |

| 9 | N-phenyl triazinone derivative | HepG2 | 1.38 | Tubulin Polymerization Inhibition |

| 10 | N-pyridoyl triazinone derivative | HepG2 | 2.52 | Tubulin Polymerization Inhibition |

| 11 | N-phenylthiazolyl triazinone derivative | HepG2 | 3.21 | Tubulin Polymerization Inhibition |

| 20b | Indolic analogue of CSA-4 | B16 Melanoma | Not specified (nanomolar level) | Tubulin Polymerization Inhibition |

| 25b | Indolic analogue of CSA-4 | B16 Melanoma | Not specified (nanomolar level) | Tubulin Polymerization Inhibition |

Data sourced from studies on related compounds. nih.govnih.gov

SAR Studies to Understand Structural Requirements for Activity

Structure-Activity Relationship (SAR) studies are essential for elucidating the structural features necessary for biological activity. By comparing the activity of a series of related compounds, researchers can identify key functional groups and their optimal positions.

For compounds containing the 3,4-dimethoxyphenyl or related moieties, SAR studies have revealed several important trends. The substitution pattern on the phenyl ring is often critical. For instance, in a series of isocoumarin (B1212949) analogues, the presence of fluoro groups at the meta and para positions of the phenyl ring at C-3 was found to enhance antimetastatic effects. nih.gov

In studies of chalcone and diarylpentanoid analogs, modifications on the aromatic rings and the linker connecting them were systematically explored to optimize antitumor activity and selectivity. nih.gov The positioning of substituents can significantly impact activity; for example, in a series of ketamine esters, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com

The nature of the substituent also plays a crucial role. The introduction of different functional groups such as fluoro, methoxy, methyl, and amino groups can modulate the antimigration and antiproliferation activities of anticancer compounds. nih.gov

For tubulin polymerization inhibitors, the relative orientation of the two aromatic rings is a key determinant of activity. For example, in combretastatin A-4 analogues, a cis-configuration is required to maintain the correct geometry for potent activity. nih.gov

Role of the Chemical Compound in Broader Chemical Sciences Research

Potential as a Building Block in Complex Organic Synthesis

Ketones are fundamental building blocks in the synthesis of natural products and other bioactive molecules due to the wide array of transformations they can undergo. researchgate.net Specifically, ketones with multiple substituents on the α-carbon are crucial for creating complex molecular frameworks. researchgate.net The structure of 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one, with its α-aryl, α,α-dialkyl substitution pattern, makes it a valuable precursor for the construction of molecules with quaternary carbon centers. The formation of such sterically congested centers is a significant challenge in synthetic chemistry. nih.gov

A plausible synthetic route to this compound itself is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.orgchemguide.co.uk This reaction would introduce the acyl group to the electron-rich aromatic ring, a common method for synthesizing aryl ketones. organic-chemistry.org

Once obtained, this compound could serve as a key intermediate in the synthesis of more complex natural products. nih.gov Ketones are known to be valuable starting materials for creating natural product-inspired compounds due to the vast number of complexity-building transformations they can participate in. researchgate.net

The reactivity of the ketone functionality in this compound would, however, be significantly influenced by the steric hindrance imposed by the adjacent quaternary carbon. While this steric bulk presents challenges, it also offers opportunities for unique reactivity and selectivity. For instance, the formation of an enolate from this ketone would be a demanding process due to the sterically encumbered α-position. masterorganicchemistry.com The choice of a strong, non-nucleophilic base would be critical to deprotonate the α-carbon without competing side reactions. jove.com Once formed, this enolate could participate in a range of carbon-carbon bond-forming reactions, such as aldol (B89426) additions and alkylations, providing access to more elaborate molecular architectures. libretexts.org

Furthermore, the ketone can be a precursor to other functional groups. Reduction of the carbonyl group would yield a sterically hindered secondary alcohol, which could be a useful intermediate in its own right. The steric environment around the newly formed hydroxyl group could direct the stereochemical outcome of subsequent reactions.

The table below summarizes the key structural features of this compound and their implications for its use as a synthetic building block.

| Structural Feature | Implication in Organic Synthesis |

| Sterically Hindered Ketone | Influences reactivity and selectivity of nucleophilic additions and enolate formations. |

| α-Quaternary Carbon | Provides a scaffold for the synthesis of complex molecules with congested stereocenters. |

| 3,4-Dimethoxyphenyl Group | Electron-donating nature can influence the reactivity of the aromatic ring and the adjacent ketone. |

Exploration in Materials Science or Polymer Chemistry

While direct applications of this compound in materials science are not documented, its structural motifs suggest potential utility as a monomer or an additive in polymer chemistry. The veratrole (1,2-dimethoxybenzene) moiety is a known component in the synthesis of certain polymers. If functionalized with a polymerizable group, such as a vinyl or styrenyl unit on the aromatic ring, this compound could be incorporated into a polymer backbone.

The presence of the bulky 3-methylbutan-2-one substituent would be expected to significantly impact the physical properties of the resulting polymer. The introduction of voluminous side groups is a known strategy to modify the characteristics of polymeric materials. ebrary.netnih.gov

The incorporation of such bulky side chains can lead to several important changes in polymer properties, as detailed in the table below.

| Polymer Property | Potential Influence of the Bulky Substituent |

| Glass Transition Temperature (Tg) | The steric hindrance could restrict chain mobility, potentially leading to a higher Tg. nih.gov |